2-(Pentylthio)nicotinic acid

Overview

Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives involves various chemical reactions, including oxidations and substitutions. Specifically, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been designed and synthesized, demonstrating significant herbicidal activity against specific plant species (Chen Yu et al., 2021). Additionally, the synthesis of 2-(arylamino)nicotinic acids through amination of 2-chloronicotinic acid in hydrothermal reactions has been reported, offering an efficient and environmentally friendly method with moderate to excellent yields (Zhenghua Li et al., 2012).

Molecular Structure Analysis

The molecular structure and synthons of nicotinic acid derivatives, including acid-ammonium heterodimer and N(ammonium)-H...N(pyridine) interactions, have been extensively studied. These interactions are crucial for the crystallization and solubility properties of these compounds (Yangyuan Han et al., 2019).

Chemical Reactions and Properties

Nicotinic acid derivatives undergo various chemical reactions that modify their biological and chemical properties. For instance, the synthesis and insecticidal activity of some nicotinic acid derivatives have been explored, highlighting the significance of the pyridine nucleus and its side chain modifications for toxicity against insects (M. Deshmukh et al., 2012).

Physical Properties Analysis

The study of nicotinic acid salts has shed light on their improved solubility in various pH buffer mediums compared to pure nicotinic acid material. This improved solubility is pivotal for the pharmaceutical application of these compounds (Yangyuan Han et al., 2019).

Chemical Properties Analysis

The chemical properties of nicotinic acid derivatives, such as their reactivity, stability, and interaction with other molecules, are essential for their application in different fields. For example, the synthesis of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid and its influence on the catalytic oxidation of linoleic acid by lipoxygenase enzyme demonstrates the potential catalytic and biological activities of these compounds (M. Xanthopoulou et al., 2006).

Scientific Research Applications

Molecular Identification and Receptor Interaction

2-(Pentylthio)nicotinic acid, as a derivative of nicotinic acid, can be linked to research focusing on the molecular identification and interaction with specific receptors which are crucial for understanding its therapeutic potential and mechanisms. Studies identifying G protein-coupled receptors, such as HM74 and HM74A, reveal the complex interactions between nicotinic acid and its receptors, contributing to the drug's effects on lipid levels and cardiovascular risk factors (Wise et al., 2003). The identification of these receptors is pivotal for advancing the development of more effective drugs for treating dyslipidemia.

Anti-lipolytic Effect and Metabolic Impact

The anti-lipolytic effects of nicotinic acid, mediated through receptors like PUMA-G and HM74, highlight its potential in reducing lipolysis in adipose tissue. This mechanism is essential for its lipid-lowering action, which involves the inhibition of triglyceride lipase and a decrease in free fatty acid levels in plasma (Tunaru et al., 2003). Understanding this process is key to exploring new therapeutic avenues for managing dyslipidemia and related metabolic disorders.

Role in Atherosclerosis and Cardiovascular Health

Nicotinic acid's influence extends to its ability to inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This is mediated through receptors expressed by immune cells, showcasing nicotinic acid's potential for anti-inflammatory and atheroprotective actions beyond its well-known impact on lipid levels (Lukasova et al., 2011). This discovery opens the door to new strategies for atherosclerosis treatment, emphasizing the importance of targeting immune cell pathways.

Herbicidal Activity and Agricultural Applications

Research into nicotinic acid derivatives, like this compound, has also explored their potential as herbicides. Studies have shown that certain derivatives exhibit excellent herbicidal activity against various weeds, indicating the versatility of nicotinic acid and its derivatives in applications beyond human health (Yu et al., 2021). This suggests a broader spectrum of use for nicotinic acid derivatives, including environmental and agricultural sectors.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

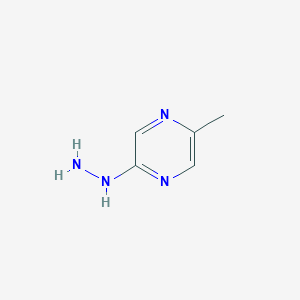

2-(Pentylthio)nicotinic acid, similar to nicotine, is likely to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling and are involved in various physiological processes .

Biochemical Pathways

For instance, nicotine biosynthesis involves the conversion of niacin into 2,5-dihydropyridine through 3,6-dihydronicotinic acid . Given the structural similarity, this compound might be involved in similar pathways.

Pharmacokinetics

Studies on nicotine, a related compound, have shown that it is rapidly absorbed and distributed in the body

Result of Action

Nicotine, a related compound, is known to influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence . It is possible that this compound may have similar effects.

properties

IUPAC Name |

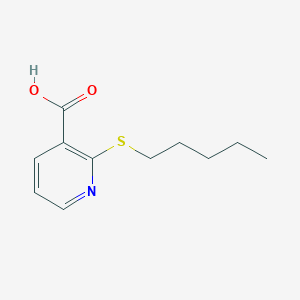

2-pentylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCPQKUAQPOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379076 | |

| Record name | 2-(pentylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

175135-23-6 | |

| Record name | 2-(Pentylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pentylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.